Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core tetrahydroisoquinoline structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-phenylethylamine in the presence of an acid catalyst.
Formylation at the 8-Position: The formylation of the tetrahydroisoquinoline core can be achieved using formic acid or its derivatives under controlled conditions.
Esterification: The carboxylate group is introduced by reacting the formylated tetrahydroisoquinoline with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Oxidation of the formyl group results in the formation of carboxylic acid derivatives.
Alcohol Derivatives: Reduction of the formyl group leads to the formation of alcohol derivatives.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives.
Scientific Research Applications
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is structurally similar to other isoquinoline derivatives, such as:
Tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Tert-butyl 6-formyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the formyl group at the 8-position, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
tert-butyl 8-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQWNKGAQWTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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